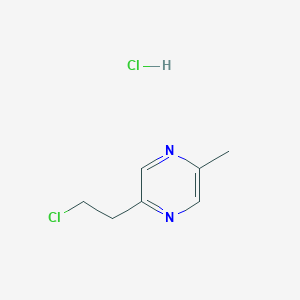

2-(2-Chloroethyl)-5-methylpyrazine hydrochloride

Description

Properties

IUPAC Name |

2-(2-chloroethyl)-5-methylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-6-4-10-7(2-3-8)5-9-6;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVLROSYRAVVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methylpyrazine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 5-methylpyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methylpyrazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of various oxidation states and products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Research indicates that 2-(2-Chloroethyl)-5-methylpyrazine hydrochloride exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, potentially making it useful in developing antimicrobial agents.

- Cytotoxic Properties : The compound may exhibit activity against cancer cells, which warrants further investigation into its potential as an anticancer agent.

Applications in Drug Development

Due to its unique structure and biological activities, this compound has several applications in drug development:

- Pharmaceutical Intermediate : Its reactivity allows for the synthesis of various bioactive compounds.

- Potential Drug Candidate : Ongoing research aims to explore its interactions with biological macromolecules, influencing metabolic pathways and therapeutic efficacy.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

- Antimicrobial Studies : Research has shown that derivatives of pyrazines exhibit significant antimicrobial properties. A study focused on related compounds indicated that they could inhibit specific enzymes or disrupt cellular processes, suggesting a similar potential for this compound.

- Cytotoxicity Research : Investigations into the cytotoxic effects of related pyrazines have revealed their ability to induce apoptosis in cancer cells. This suggests that further exploration of this compound could yield valuable insights into its anticancer properties.

- Pharmacokinetic Studies : Initial studies have indicated potential interactions with specific receptors or enzymes, influencing metabolic pathways. Comprehensive pharmacokinetic studies are essential to elucidate these interactions fully and assess their implications for safety and efficacy in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methylpyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, leading to the disruption of cellular processes. This interaction can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Pyrazine derivatives are widely studied for their diverse chemical and biological properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

Substituent Effects: The chloromethyl group in the target compound is reactive, enabling nucleophilic substitution reactions, which are critical in synthetic chemistry . In contrast, the methoxyethoxy group in 2-chloro-5-(2-methoxyethoxy)pyrazine introduces ether-based polarity, likely improving aqueous solubility . Aminomethyl and carboxylate groups in Methyl 5-(aminomethyl)pyrazine-2-carboxylate HCl enhance polarity and hydrogen-bonding capacity, making it suitable for drug development .

Derivatives with polar groups (e.g., methoxyethoxy, carboxylate) exhibit higher molecular weights and increased hydrophilicity, which may limit blood-brain barrier penetration but improve solubility .

Biological Activity

2-(2-Chloroethyl)-5-methylpyrazine hydrochloride is a chemical compound notable for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which combines a chloroethyl group with a pyrazine ring, leading to distinct chemical reactivity and biological effects.

Chemical Structure

- IUPAC Name : 2-(2-chloroethyl)-5-methylpyrazine; hydrochloride

- Molecular Formula : C7H9ClN2

- Molecular Weight : 160.61 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroethylamine hydrochloride with 5-methylpyrazine. The reaction is performed under controlled conditions, utilizing solvents such as ethanol or methanol, with careful monitoring of temperature and pH to ensure optimal yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can bind to DNA and proteins, leading to disruptions in cellular processes such as growth and proliferation. This mechanism positions the compound as a potential candidate for anticancer therapies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , making it valuable in the development of new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections .

Case Studies

- Anticancer Activity : A study exploring the effects of this compound on cancer cell lines demonstrated that it significantly inhibited cell proliferation in vitro. The compound induced apoptosis in cancer cells through the activation of specific signaling pathways .

- Antimicrobial Efficacy : In a controlled experiment, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial counts, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| 2-Chloroethanol | Moderate antimicrobial properties | Solvent, disinfectant |

| 2-Chloroethylamine hydrochloride | Anticancer properties | Synthesis intermediate |

| 2-(2-Methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride | Antimicrobial and anti-inflammatory | Pharmaceutical research |

Uniqueness of this compound

This compound stands out due to its specific structural characteristics that grant it unique reactivity patterns and biological activities compared to similar compounds. Its ability to undergo various chemical reactions while exhibiting significant biological effects makes it a crucial compound for further research and application in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Chloroethyl)-5-methylpyrazine hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

- Nucleophilic substitution : Reacting 5-methylpyrazine with 1,2-dichloroethane in the presence of a base (e.g., KOH) under controlled temperatures (60–80°C) to introduce the chloroethyl group. Hydrochloride salt formation is achieved by treatment with HCl gas in anhydrous conditions .

- Cyclization : Using phosphorous oxychloride (POCl₃) as a cyclizing agent for intermediates derived from hydrazide precursors, followed by purification via recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the pyrazine ring structure and chloroethyl substitution (e.g., δ ~4.0–4.5 ppm for –CH₂Cl and δ ~8.5–9.0 ppm for pyrazine protons) .

- IR Spectroscopy : Identification of N–H stretches (if present) and C–Cl bonds (550–650 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀Cl₂N₂) and isotopic patterns consistent with chlorine .

Q. How should researchers handle hygroscopicity and stability issues during storage?

- Methodological Answer :

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloroethyl group.

- Use desiccants (e.g., silica gel) in storage environments to minimize moisture absorption.

- Conduct periodic Karl Fischer titration to monitor water content .

Advanced Research Questions

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or fractional crystallization to isolate high-purity product (>98%) .

Q. How can researchers address analytical challenges in impurity profiling?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid) to separate and identify by-products (e.g., dechlorinated derivatives or oxidation products) .

- GC Headspace Analysis : Detect volatile impurities (e.g., residual solvents like dichloroethane) with limits of detection (LOD) <10 ppm .

- Stability-Indicating Assays : Perform forced degradation studies (e.g., heat, light, pH extremes) to validate analytical methods .

Q. What role does this compound play in drug development pipelines?

- Methodological Answer :

- Intermediate in Kinase Inhibitors : The pyrazine core and chloroethyl group are key motifs in synthesizing kinase inhibitors (e.g., Pacritinib analogs). For example, substitution of the chloroethyl group with pyrrolidine derivatives enables targeting of JAK2 pathways .

- Prodrug Design : The hydrochloride salt improves solubility for in vivo studies, while the chloroethyl group can be functionalized for targeted drug delivery .

Q. How can computational chemistry aid in predicting reactivity and degradation pathways?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.